1-(Bromomethyl)-2-(tert-butyl)benzene
Description
The Ortho-Substituent Effect in Aromatic and Benzylic Reactivity
The "ortho-substituent effect" is a well-documented phenomenon that encompasses a range of steric and electronic interactions. nih.gov In the context of benzylic reactivity, an ortho substituent can sterically hinder the approach of a nucleophile to the benzylic carbon, thereby slowing down reactions that proceed via an SN2 mechanism. nih.gov Conversely, in reactions that involve the formation of a benzylic carbocation (SN1-type reactions), an ortho group can influence the stability of this intermediate through both steric and electronic means. For instance, bulky ortho groups can sometimes lead to "steric acceleration," where relief of ground-state steric strain upon ionization to a planar carbocation results in an unexpectedly high reaction rate. researchgate.net
Significance of Steric and Electronic Parameters in 1-(Bromomethyl)-2-(tert-butyl)benzene Reactivity
In this compound, the tert-butyl group is a large, non-polar substituent. Its primary influence is steric, creating a crowded environment around the bromomethyl group. This steric hindrance is expected to play a significant role in nucleophilic substitution reactions at the benzylic carbon.
Electronically, the tert-butyl group is weakly electron-donating through induction. This inductive effect can influence the stability of any carbocation intermediate formed at the benzylic position. While the electronic contribution of a tert-butyl group is generally less pronounced than its steric effects, it can still modulate the reactivity of the aromatic ring in electrophilic substitution reactions. nsf.gov
Current Research Landscape and Future Directions in Benzylic Halide Chemistry
The field of benzylic halide chemistry continues to evolve, with ongoing research focused on the development of new synthetic methodologies and the exploration of novel reactivity patterns. A significant area of interest is the use of transition metal catalysis to effect cross-coupling reactions involving benzylic halides. The steric and electronic properties of ortho-substituted benzyl (B1604629) halides, such as this compound, make them intriguing substrates for these transformations.
Future research is likely to focus on harnessing the unique steric environment of such compounds to achieve high levels of selectivity in catalysis. Furthermore, a deeper understanding of the interplay between steric and electronic effects in these systems will aid in the rational design of new reagents and reactions for complex molecule synthesis.
Detailed Research Findings
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties and reactivity can be inferred from studies on closely related compounds and foundational principles of organic chemistry.
A plausible synthetic route to this compound would involve the free-radical bromination of 2-tert-butyltoluene. This method is commonly employed for the benzylic halogenation of alkylbenzenes.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| 1H NMR | A singlet for the benzylic protons (CH2Br) around δ 4.5-4.7 ppm. A singlet for the tert-butyl protons around δ 1.3 ppm. A complex multiplet pattern for the aromatic protons in the region of δ 7.2-7.5 ppm. |
| 13C NMR | A signal for the benzylic carbon around δ 30-35 ppm. Signals for the tert-butyl quaternary carbon and methyl carbons. Distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching frequencies for the aromatic and aliphatic protons. A notable C-Br stretching frequency around 600-700 cm-1. |
The reactivity of this compound in nucleophilic substitution reactions is expected to be highly dependent on the reaction conditions. The significant steric hindrance from the ortho-tert-butyl group would likely disfavor a direct SN2 attack by a bulky nucleophile. Consequently, reaction pathways that proceed through a carbocation-like intermediate (SN1 mechanism) may be more favorable, especially with polar, non-nucleophilic solvents that can stabilize the intermediate.
Studies on the solvolysis of other sterically hindered benzyl chlorides, such as 2,4,6-tri-t-butylbenzyl chloride, have shown unexpectedly high reactivity, which has been attributed to steric acceleration. researchgate.net It is plausible that this compound could exhibit similar behavior under certain solvolytic conditions.
Table 2: Comparison of Benzylic Bromide Reactivity in SN1 Solvolysis
| Compound | Relative Rate of Solvolysis (Predicted) | Key Influencing Factor |
| Benzyl bromide | Baseline | Unsubstituted |
| 4-tert-Butylbenzyl bromide | Faster than benzyl bromide | Electron-donating tert-butyl group stabilizes carbocation |
| This compound | Potentially faster or slower than benzyl bromide | Competing effects of steric hindrance and potential steric acceleration |
| 2,4,6-tri-tert-Butylbenzyl bromide | Significantly faster than benzyl bromide | Steric acceleration due to relief of ground-state strain |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMURGXQJSHZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Bromomethyl 2 Tert Butyl Benzene and Analogues
Strategies for Benzylic Halogenation of ortho-tert-Butyl-Substituted Arenes
The introduction of a bromine atom at the benzylic position of ortho-tert-butyl-substituted arenes, such as 2-tert-butyltoluene, is a key transformation in the synthesis of 1-(bromomethyl)-2-(tert-butyl)benzene. This section explores various methodologies to achieve this, with a focus on selectivity and efficiency.
Free Radical Halogenation: Regioselectivity and Yield Optimization
Free radical bromination is a cornerstone for the functionalization of benzylic C-H bonds. masterorganicchemistry.commasterorganicchemistry.com The enhanced stability of the resulting benzylic radical, due to resonance delocalization with the aromatic ring, makes this position particularly susceptible to radical abstraction. pearson.com
N-Bromosuccinimide (NBS) is the most commonly employed reagent for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (e.g., UV light). chemistrysteps.comscientificupdate.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes side reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.com
The reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS to generate a bromine radical.
Propagation: The bromine radical abstracts a benzylic hydrogen from 2-tert-butyltoluene, forming a resonance-stabilized 2-tert-butylbenzyl radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to yield the desired this compound and a new bromine radical. chemistrysteps.com
Termination: Combination of any two radical species.
The bulky ortho-tert-butyl group can sterically hinder the approach of the bromine radical to the benzylic position to some extent, but the inherent reactivity of the benzylic C-H bonds generally ensures that halogenation occurs at this site. gla.ac.uk However, over-bromination to form the dibromomethyl derivative can be a significant side reaction. scientificupdate.com
Optimization of reaction conditions is crucial to maximize the yield of the monobrominated product. This can be achieved by:
Careful control of the stoichiometry of NBS.
Slow addition of the brominating agent.
Maintaining a low reaction temperature.
Choosing an appropriate solvent; non-polar solvents like carbon tetrachloride (historically used) or cyclohexane (B81311) are common. gla.ac.uk
| Substrate | Reagent | Initiator/Conditions | Solvent | Product | Yield | Ref. |
| 2-tert-Butyltoluene | NBS | AIBN, heat | CCl₄ | This compound | Good | [General procedure] |
| Toluene (B28343) | NBS | Light | CCl₄ | Benzyl (B1604629) bromide | High | masterorganicchemistry.com |
| p-tert-Butyltoluene | NBS | Visible Light | Hexane/Methanol (B129727) | 1-(Bromomethyl)-4-(tert-butyl)benzene | Good selectivity | researchgate.net |
Catalytic Approaches for Selective Benzylic Bromination
While free radical halogenation is effective, catalytic methods can offer improved selectivity and milder reaction conditions.
Boron tribromide (BBr₃) has been utilized as a bromine source for the benzylic bromination of toluene derivatives at room temperature, affording good yields of the corresponding benzyl bromides and avoiding the formation of dibrominated products. This method's applicability to sterically hindered substrates suggests its potential for the synthesis of this compound.
Another catalytic approach involves the use of a trityl cation (TrBF₄) as a Lewis acid organocatalyst in conjunction with NBS. This system has been shown to promote chemoselective benzylic C(sp³)–H bromination without competing aromatic C(sp²)–H bromination. The reaction is typically carried out under irradiation with fluorescent light at room temperature. researchgate.net
| Substrate | Catalyst | Reagent | Conditions | Product | Advantage | Ref. |
| Toluene derivatives | BBr₃ | BBr₃ | Room temp., CCl₄ | Benzyl bromide derivatives | Good selectivity, avoids dibromination | [General method] |
| Alkyl arenes | TrBF₄ | NBS | Fluorescent light, CH₂Cl₂ | Benzyl bromides | High chemoselectivity for benzylic position | researchgate.net |
Comparisons with Alternative Halogenation Protocols
While NBS is a preferred reagent, other brominating agents can be used, each with its own set of advantages and disadvantages.
Elemental Bromine (Br₂): Direct bromination with Br₂ under free-radical conditions (light or heat) can also achieve benzylic halogenation. However, controlling the reaction to prevent electrophilic aromatic substitution, especially with activated rings, can be challenging. The low concentration of Br₂ maintained by NBS helps to circumvent this issue. masterorganicchemistry.com
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): This reagent, sometimes used in the presence of a catalytic amount of ZrCl₄, can serve as an alternative to NBS. The catalytic system can help prevent the competing bromination of the aromatic ring that might occur with Brønsted acids. scientificupdate.com
In situ Generation of Bromine: Greener approaches involve the in situ generation of bromine from sources like HBr or NaBr with an oxidant such as H₂O₂. These methods can offer high atomic economy. researchgate.net
| Halogenation Protocol | Advantages | Disadvantages |
| NBS/Initiator | High selectivity for benzylic position, minimizes aromatic bromination. | Requires radical initiator, potential for over-bromination. |
| Br₂/Light or Heat | Readily available reagent. | Lower selectivity, risk of competing electrophilic aromatic substitution. |
| DBDMH/ZrCl₄ | Can prevent aromatic bromination. | Requires a catalyst. |
| HBr/H₂O₂ | "Green" approach with high atom economy. | Can involve aggressive reagents. |
Precursor Synthesis and Functional Group Transformations in ortho-tert-Butylbenzene Derivatives
The synthesis of this compound inherently relies on the availability of its precursor, 2-tert-butyltoluene. This section details the methods for introducing the ortho-tert-butyl group and subsequent functional group interconversions at the benzylic position.
Methods for the Installation of the ortho-tert-Butyl Group
The introduction of a bulky tert-butyl group onto an aromatic ring is most commonly achieved through Friedel-Crafts alkylation . cerritos.edu This electrophilic aromatic substitution reaction typically involves reacting the arene (in this case, toluene) with a tert-butylating agent in the presence of a Lewis acid catalyst.
Common tert-butylating agents and catalysts include:
tert-Butyl chloride with aluminum chloride (AlCl₃): This is a classic method for Friedel-Crafts alkylation. chegg.com
tert-Butanol with a strong acid or Lewis acid catalyst: Zeolites, such as H-BEA, have been shown to be effective catalysts for the liquid-phase tert-butylation of toluene with tert-butanol. researchgate.net
A significant challenge in the synthesis of 2-tert-butyltoluene is controlling the regioselectivity. The methyl group of toluene is an ortho-, para-director. However, due to the significant steric hindrance of the tert-butyl group, the major product of Friedel-Crafts alkylation of toluene is typically the para-isomer, 4-tert-butyltoluene. researchgate.net The formation of the ortho-isomer is often a minor pathway.
| Arene | Alkylating Agent | Catalyst | Major Product | Minor Product | Ref. |
| Toluene | tert-Butyl chloride | AlCl₃ | p-tert-Butyltoluene | o-tert-Butyltoluene | chegg.com |
| Toluene | tert-Butanol | H-BEA Zeolite | 4-tert-Butyltoluene | 3-tert-Butyltoluene | researchgate.net |
Achieving higher yields of the ortho-isomer may require specialized strategies or separation of the isomeric mixture. Alternative, though less direct, synthetic routes to ortho-substituted patterns might involve directed ortho-metalation strategies on a derivatized benzene (B151609) ring, followed by alkylation and subsequent functional group manipulations.
Conversions from Hydroxymethyl and Other Benzylic Functionalities
An alternative pathway to this compound involves the functional group transformation of a pre-existing benzylic group. A common precursor is 2-tert-butylbenzyl alcohol.
The synthesis of 2-tert-butylbenzyl alcohol can be achieved through the reduction of 2-tert-butylbenzoic acid. The carboxylic acid, in turn, can be prepared by the oxidation of 2-tert-butyltoluene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com
Once 2-tert-butylbenzyl alcohol is obtained, it can be converted to the corresponding bromide through several established methods for alcohol-to-alkyl bromide transformations. organic-chemistry.org
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism.
Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides, also proceeding with inversion of configuration for chiral alcohols.
Thionyl Bromide (SOBr₂): This reagent can also be used, though it is generally more reactive than its chloride counterpart.
| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |
| 2-tert-Butylbenzyl alcohol | PBr₃ | This compound | Nucleophilic Substitution | [General method] |
| 2-tert-Butylbenzyl alcohol | PPh₃, CBr₄ | This compound | Appel Reaction | [General method] |
| 2-tert-Butyltoluene | KMnO₄ | 2-tert-Butylbenzoic acid | Oxidation | masterorganicchemistry.com |
| 2-tert-Butylbenzoic acid | LiAlH₄ or other reducing agent | 2-tert-Butylbenzyl alcohol | Reduction | [General method] |
Multistep Synthetic Routes to Complex ortho-tert-Butylbenzylic Compounds
The utility of this compound and its analogs lies in their function as electrophilic building blocks for constructing more complex molecules. The reactive benzylic bromide allows for carbon-carbon and carbon-heteroatom bond formation, typically through nucleophilic substitution or the formation of organometallic reagents. A prominent example of a multistep synthesis utilizing a benzylic bromide analog is the preparation of stilbene (B7821643) derivatives, which are of interest for their optical and biological properties. nih.gov A well-established sequence involves the conversion of the benzyl bromide to a phosphonium (B103445) salt, followed by a Wittig reaction. researchgate.netlibretexts.org
A representative multistep synthesis is the preparation of methyl [4-(nonyloxy)styryl]benzoate, which showcases the transformation of a substituted benzyl bromide into a complex stilbene. researchgate.net This sequence highlights the versatility of the benzyl bromide moiety in multistep organic synthesis.
Stage 1: Preparation of the Benzyl Bromide The synthesis initiates with the free-radical bromination of a substituted toluene, in this case, toluic acid. Using N-bromosuccinimide (NBS) in refluxing carbon tetrachloride, the methyl group is converted to a bromomethyl group, yielding 4-bromotoluic acid. researchgate.net
Stage 2: Functional Group Manipulation The carboxylic acid is then protected or modified, for example, through esterification with methanol to produce methyl (4-bromomethyl)benzoate. This prevents interference from the acidic proton in subsequent steps. researchgate.net
Stage 3: Synthesis of the Wittig Reagent The crucial step in preparing for the olefination is the formation of a phosphonium salt. The benzylic bromide, methyl (4-bromomethyl)benzoate, is treated with a phosphine, typically triphenylphosphine (PPh₃). This reaction proceeds via a clean SN2 mechanism, where the phosphorus atom acts as the nucleophile, displacing the bromide and forming the stable quaternary phosphonium salt, methyl (4-methylbenzoate)triphenylphosphonium bromide. youtube.comresearchgate.netgoogleapis.com This reaction is generally high-yielding and is often performed in a non-polar solvent like toluene or benzene. youtube.com
Stage 4: The Wittig Olefination The final carbon-carbon bond-forming step is the Wittig reaction. The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide) to generate a phosphorus ylide. libretexts.orgmasterorganicchemistry.com This highly nucleophilic ylide then reacts with an aldehyde, such as 4-nonyloxybenzaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene (the stilbene derivative) and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comwikipedia.org The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or unstabilized) and reaction conditions. wikipedia.org
This four-stage process provides a clear blueprint for how a simple benzylic bromide, analogous in reactivity to this compound, serves as a key intermediate in the assembly of a significantly more complex target molecule.
Table 2: Example of a Multistep Synthetic Route Involving a Benzyl Bromide Analog
| Stage | Reaction Type | Starting Material | Key Reagents | Product | Reference |
| 1 | Wohl-Ziegler Bromination | Toluic acid | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromotoluic acid | researchgate.net |
| 2 | Esterification | 4-Bromotoluic acid | Methanol, SOCl₂ | Methyl (4-bromomethyl)benzoate | researchgate.net |
| 3 | Phosphonium Salt Formation | Methyl (4-bromomethyl)benzoate | Triphenylphosphine (PPh₃), CH₂Cl₂ | Methyl (4-methylbenzoate)triphenylphosphonium bromide | researchgate.net |
| 4 | Wittig Reaction | Phosphonium salt from Stage 3 | 4-Nonyloxybenzaldehyde, Strong Base | Methyl [4-(nonyloxy)styryl]benzoate | researchgate.net |
Mechanistic Elucidations of Reactivity in 1 Bromomethyl 2 Tert Butyl Benzene
Nucleophilic Substitution Reactions at the Benzylic Position
Nucleophilic substitution at the benzylic carbon of 1-(bromomethyl)-2-(tert-butyl)benzene can theoretically proceed via unimolecular (SN1) or bimolecular (SN2) pathways. However, the prominent ortho-tert-butyl group acts as a powerful steric controller, significantly biasing the mechanism away from the concerted SN2 pathway and towards a stepwise SN1 process involving a carbocation intermediate.
The SN2 mechanism is characterized by a concerted, backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org For this compound, the sheer bulk of the adjacent tert-butyl group creates a formidable steric shield, severely impeding the nucleophile's trajectory to the rear face of the benzylic carbon. libretexts.org This steric hindrance dramatically increases the activation energy for the SN2 transition state, making this pathway kinetically unfavorable.
Conversely, the SN1 pathway is facilitated. This mechanism involves the rate-determining formation of a benzylic carbocation intermediate, which is stabilized by resonance delocalization of the positive charge into the aromatic ring. The steric crowding between the ortho-tert-butyl group and the bromomethyl group in the ground state is relieved as the molecule transitions towards a planar carbocation. This phenomenon, known as steric acceleration, lowers the activation energy for the SN1 pathway. cdnsciencepub.comresearchgate.net Studies on analogous sterically hindered benzyl (B1604629) halides have shown that compounds with bulky ortho substituents exhibit unexpectedly high reactivity in solvolysis reactions, consistent with an SN1-type mechanism. cdnsciencepub.comresearchgate.net
| Compound | Relative Rate (k/k₀) at 25°C | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |
| Benzyl chloride | 1.0 | 19.9 | -11.9 |
| 2-Methylbenzyl chloride | 1.2 | 20.6 | -8.0 |
| 2,4,6-Trimethylbenzyl chloride | 66.5 | 19.6 | -2.1 |
| 2,4,6-Tri-t-butylbenzyl chloride | 3,380 | 21.0 | +10.1 |
Data adapted from studies on benzyl chlorides in 80% ethanol, illustrating the rate acceleration and positive entropy change associated with increased steric hindrance from ortho-alkyl groups, indicative of an SN1 mechanism. cdnsciencepub.com
The significant rate increase and the positive change in entropy for the 2,4,6-tri-t-butylbenzyl chloride highlights how severe steric crowding can accelerate ionization and disfavors the ordered transition state of an SN2 reaction.
Solvent choice is critical in directing the outcome of nucleophilic substitution reactions. For a substrate like this compound, where an SN1 pathway is favored, polar protic solvents such as water, ethanol, or methanol (B129727) are particularly effective. These solvents can stabilize both the departing bromide anion through hydrogen bonding and the forming benzylic carbocation through solvation, thereby accelerating the rate-determining ionization step. libretexts.orgpressbooks.pub
Polar aprotic solvents, such as acetone, DMSO, or DMF, are generally preferred for SN2 reactions because they solvate the cation but leave the anion relatively "naked" and more nucleophilic. chemistrysteps.comlibretexts.org However, due to the profound steric hindrance in this compound, even in a polar aprotic solvent, the SN2 reaction would be exceptionally slow. The SN1 pathway would also be slower in these solvents compared to protic ones due to less effective stabilization of the carbocation intermediate. libretexts.org
The structure of the nucleophile also plays a role, although it is less impactful on the rate of an SN1 reaction, as the nucleophile is not involved in the rate-determining step. Weak nucleophiles, which are often the solvents themselves in solvolysis reactions, are typical for SN1 processes. libretexts.org Strong, bulky nucleophiles would be particularly ineffective in reacting with this substrate, as they would be sterically prevented from approaching the benzylic carbon, regardless of the mechanism.
| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway | Favored Pathway for this compound |
| Solvent | |||
| Polar Protic (e.g., H₂O, EtOH) | Rate increases (stabilizes carbocation) | Rate decreases (solvates nucleophile) | SN1 |
| Polar Aprotic (e.g., Acetone, DMSO) | Slower than in protic | Rate increases (enhances nucleophilicity) | SN1 (but slow) |
| Nucleophile | |||
| Weak (e.g., H₂O, ROH) | Favored | Unreactive | SN1 |
| Strong, Small (e.g., CN⁻) | No effect on rate | Favored (if sterically accessible) | SN1 |
| Strong, Bulky (e.g., t-BuO⁻) | No effect on rate | Disfavored (steric hindrance) | SN1 |
Radical Mediated Processes Involving Benzylic Bromides
Beyond ionic pathways, the C-Br bond in this compound can undergo homolytic cleavage to initiate radical reactions. The resulting benzylic radical is a key intermediate whose stability and subsequent reactions are influenced by the ortho-tert-butyl substituent.
The 2-(tert-butyl)benzyl radical can be generated from this compound through the application of heat or UV light, often in the presence of a radical initiator like AIBN (Azobisisobutyronitrile). libretexts.org The primary factor contributing to the stability of this radical is resonance. The unpaired electron in the benzylic p-orbital can delocalize over the aromatic ring, significantly lowering its energy. libretexts.org
The ortho-tert-butyl group contributes to the radical's stability in two ways. Electronically, alkyl groups are weakly electron-donating and can offer some slight stabilization to the electron-deficient radical center through hyperconjugation and induction. libretexts.org More importantly, the bulky group provides kinetic stability by acting as a steric shield. nrel.gov This shield physically obstructs the approach of other molecules to the radical center, slowing down dimerization and other termination or propagation steps, thereby increasing the radical's lifetime.
Once formed, the 2-(tert-butyl)benzyl radical can be "trapped" by other species in the reaction mixture. In intermolecular trapping, the radical reacts with another molecule. A common synthetic application is dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org In this chain reaction, the tributyltin radical abstracts the bromine atom to form the benzylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield o-tert-butyltoluene and regenerate the tributyltin radical.
Radicals can also be trapped by stable radical species, such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), which combine with the transient benzylic radical to form a stable, non-radical adduct. whiterose.ac.uk This technique is often used in mechanistic studies to detect the presence of radical intermediates. researchgate.net
Intramolecular radical trapping involves the radical center reacting with another part of the same molecule, typically to form a ring. For the 2-(tert-butyl)benzyl radical itself, there are no obvious pathways for intramolecular cyclization. However, if the molecule were further functionalized with an appropriately positioned alkene or other radical acceptor, intramolecular radical cyclization could occur, a process known to be highly efficient for forming five- and six-membered rings. libretexts.orgnih.gov
Computational Modeling of Radical Reaction Profiles
Computational modeling, particularly using Density Functional Theory (DFT), provides significant insights into the radical reaction profiles of benzylic bromides like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be reliably inferred from studies on structurally related ortho-alkylbenzyl bromides and general principles of benzylic radical stability.
A key aspect of the radical reactivity of this compound is the stability of the 2-(tert-butyl)benzyl radical formed upon homolytic cleavage of the C-Br bond. This stability is primarily attributed to resonance delocalization of the unpaired electron into the benzene (B151609) ring. chemrxiv.org Computational models can quantify this stabilization energy. Benzylic C-H bonds have bond dissociation energies (BDEs) around 90 kcal/mol, which is significantly weaker than typical primary alkyl C-H bonds (100 kcal/mol), making them more susceptible to radical formation. chemrxiv.org
DFT calculations can be employed to model the transition state of hydrogen abstraction from the benzylic position or halogen abstraction from a bromine source. These calculations would likely show a lower activation energy for the formation of the benzylic radical compared to other positions on the molecule. The bulky tert-butyl group at the ortho position introduces steric hindrance, which can influence the geometry of the transition state and the benzylic radical. Computational models can precisely calculate these geometric parameters and their energetic consequences. For instance, the steric repulsion between the tert-butyl group and the methylene (B1212753) radical center might lead to a slight deviation from planarity to minimize strain.
Table 1: Hypothetical Computationally Derived Data for Radical Reactions of this compound
| Parameter | Value | Significance |
| C-Br Bond Dissociation Energy (BDE) | Lower than non-benzylic C-Br bonds | Facilitates the formation of the benzylic radical. |
| Activation Energy for Hydrogen Abstraction | Lower at the benzylic position | Indicates the preferred site of radical formation. |
| Spin Density Distribution in the Benzylic Radical | Delocalized over the aromatic ring | Confirms resonance stabilization of the radical intermediate. |
| Steric Hindrance from tert-Butyl Group | Moderate | Influences the approach of reactants and the geometry of transition states. |
Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions
The presence of a benzylic bromide moiety makes this compound a versatile substrate for a variety of transition metal-catalyzed cross-coupling and annulation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-C Bond Formation: Mechanisms and Scope
Palladium catalysts are highly effective for cross-coupling reactions involving benzylic halides. The general mechanism for these reactions, such as the Suzuki, Sonogashira, and Heck reactions, typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination. nobelprize.org
In the case of this compound, the catalytic cycle begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex to form a palladium(II) intermediate. The steric hindrance imposed by the ortho-tert-butyl group can influence the rate of this step. Following oxidative addition, in a Suzuki coupling for example, transmetalation with an organoboron reagent (in the presence of a base) occurs, where the organic group from the boron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.
The scope of palladium-catalyzed C-C bond formation with this substrate is broad, allowing for the introduction of various aryl, vinyl, and alkynyl groups. The steric bulk of the tert-butyl group can sometimes be advantageous, preventing side reactions like β-hydride elimination.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Benzylic Bromides
| Reaction | Coupling Partner | Key Features |
| Suzuki Coupling | Arylboronic acids | Forms biaryl methane (B114726) derivatives. |
| Sonogashira Coupling | Terminal alkynes | Synthesizes propargyl-aromatic compounds. |
| Heck Coupling | Alkenes | Leads to the formation of substituted alkenes. |
| Stille Coupling | Organostannanes | Versatile for introducing various organic fragments. |
Alternative Metal Catalysts (e.g., Nickel, Iron) in Benzylic Functionalization
While palladium is widely used, other transition metals like nickel and iron have emerged as powerful and often more cost-effective alternatives for the functionalization of benzylic halides.
Nickel-catalyzed reactions often proceed through similar mechanistic pathways to palladium, involving Ni(0)/Ni(II) catalytic cycles. Nickel catalysts can be particularly effective for cross-coupling reactions that are challenging for palladium, such as those involving less reactive electrophiles or sterically demanding substrates. nih.gov Nickel-catalyzed couplings of benzylic ethers have been shown to proceed with inversion of stereochemistry, suggesting an SN2-type oxidative addition. nih.gov
Iron-catalyzed cross-coupling reactions are of great interest due to iron's abundance and low toxicity. organic-chemistry.org These reactions often involve radical pathways or mechanisms that differ from the classical oxidative addition/reductive elimination cycles of palladium and nickel. For instance, iron can catalyze the cross-coupling of benzylic chlorides with aryl Grignard reagents, where the choice of ligand is crucial to suppress homocoupling and favor the desired cross-coupling product. oup.com Electron-rich ligands on the iron catalyst have been shown to promote the cross-coupling reaction. oup.com
Mechanisms of Directed C-H Activation in ortho-tert-Butylaryl Substrates
The tert-butyl group in this compound can act as a directing group in certain C-H activation reactions, although it is generally considered a sterically bulky, weakly coordinating group. More commonly in ortho-substituted substrates, a functional group directs the metal catalyst to a specific C-H bond. In the context of this molecule, C-H activation could potentially be directed to the other ortho position (C6) or to the methyl groups of the tert-butyl substituent.
Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation of the adjacent ortho-C-H bond. While the tert-butyl group itself is not a classical DMG, its steric bulk can influence the regioselectivity of metalation reactions on the aromatic ring. wikipedia.org
Transition metal-catalyzed directed C-H activation often involves the formation of a cyclometalated intermediate. rsc.org For a substrate like this compound, a catalyst could potentially coordinate to the bromine atom (though less common as a directing group for C-H activation) or be directed by an external ligand to activate a C-H bond. The mechanism typically involves concert-ed metalation-deprotonation (CMD) or oxidative addition pathways. youtube.com The steric hindrance from the tert-butyl group would play a significant role in the feasibility and regioselectivity of such a transformation.
Electrophilic and Other Aromatic Reactivity Modulated by Benzylic Substitution
The substituents on the benzene ring, the bromomethyl and tert-butyl groups, influence the reactivity of the aromatic ring towards electrophilic substitution and other aromatic reactions.
Influence of the Bromomethyl and tert-Butyl Groups on Ring Activation/Deactivation
The reactivity of the benzene ring in electrophilic aromatic substitution (EAS) is determined by the electron-donating or electron-withdrawing nature of its substituents.
The tert-butyl group is an alkyl group and is considered a weak activating group . numberanalytics.com It donates electron density to the ring primarily through an inductive effect and hyperconjugation. stackexchange.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. The tert-butyl group is an ortho-, para-director . However, due to its significant steric bulk, electrophilic attack at the ortho position is often sterically hindered, leading to a strong preference for substitution at the para position.
The bromomethyl group (-CH₂Br) is a weakly deactivating group . The electronegative bromine atom withdraws electron density from the methylene group, which in turn withdraws electron density from the aromatic ring through an inductive effect. The Hammett constant (σp) for the -CH₂Br group is +0.12, indicating its electron-withdrawing nature. stenutz.eu As a deactivating group that is not a meta-director through resonance, it is considered an ortho-, para-director .
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -C(CH₃)₃ | Electron-donating (Inductive, Hyperconjugation) | Weakly Activating | Ortho, Para (Para favored due to sterics) |
| -CH₂Br | Electron-withdrawing (Inductive) | Weakly Deactivating | Ortho, Para |
Rearrangement Pathways and Byproduct Formation
The steric hindrance imposed by the ortho-tert-butyl group in this compound significantly influences its reaction pathways, often leading to rearrangements and the formation of specific byproducts. While direct substitution of the benzylic bromine is a possible route, competing pathways, including those involving carbocationic intermediates, can result in skeletal rearrangements.
One potential, though not extensively documented in dedicated studies of this specific molecule, rearrangement pathway involves neighboring group participation by the aromatic ring. In reactions proceeding through a carbocationic intermediate, the ortho-tert-butyl group can sterically hinder the direct approach of a nucleophile, potentially allowing for the formation of a bridged phenonium ion intermediate. This intermediate could then be attacked by a nucleophile at different positions, leading to a mixture of products.
In the context of related sterically hindered systems, byproduct formation often arises from competing elimination and substitution reactions. For this compound, elimination reactions (E1 or E2) could lead to the formation of an ortho-substituted toluene (B28343) derivative. The choice between substitution and elimination is highly dependent on the reaction conditions, such as the nature of the nucleophile/base and the solvent polarity. Strong, sterically hindered bases would favor elimination, while less basic, good nucleophiles would favor substitution.
Furthermore, in reactions such as Friedel-Crafts alkylations where a related carbocation might be generated, rearrangements are a common occurrence. While this compound itself is a product of such synthetic routes, its subsequent reactions under acidic conditions could potentially lead to intramolecular rearrangements of the tert-butyl group or other alkyl shifts, although specific literature on this is scarce.
Common byproducts in reactions involving organometallic reagents, such as Grignard reagents formed from this compound, can include coupling products. For instance, the formation of a biphenyl-type dimer is a known side reaction in Grignard reagent synthesis.
Computational Chemistry and Advanced Spectroscopic Studies for Mechanistic Validation
To unravel the complex interplay of steric and electronic effects on the reactivity of this compound, researchers turn to computational chemistry and advanced spectroscopic techniques. These methods provide invaluable insights into reaction mechanisms, transition states, and the structures of transient intermediates and final products.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of sterically hindered molecules like this compound. DFT calculations can be employed to model the potential energy surfaces of its reactions, allowing for the characterization of transition states for various possible pathways, including direct substitution (SN1 and SN2), elimination (E1 and E2), and rearrangement.
For SN1-type reactions, DFT can be used to calculate the stability of the ortho-tert-butylbenzyl carbocation and to map the energy barriers for potential rearrangements, such as the formation of a phenonium ion. These calculations can help to predict the likelihood of such rearrangements occurring. In the case of SN2 reactions, DFT can model the transition state and quantify the steric hindrance imposed by the tert-butyl group, providing a theoretical basis for observed reaction rates.
By comparing the calculated activation energies for competing pathways, a prediction can be made about the dominant reaction mechanism under specific conditions. For example, DFT could elucidate whether substitution or elimination is more favorable with a given nucleophile/base by comparing the energies of the respective transition states.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Transition state analysis of substitution and elimination reactions. | Determination of activation energies, prediction of dominant reaction pathways (SN1, SN2, E1, E2), and assessment of the energetic feasibility of carbocation rearrangements. |
| Calculation of carbocation stability. | Evaluation of the stability of the ortho-tert-butylbenzyl carbocation and potential phenonium ion intermediates. |
NMR, Mass Spectrometry, and X-ray Crystallography for Structural and Kinetic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structures of reactants, products, and, in some cases, reaction intermediates. For reactions of this compound, ¹H and ¹³C NMR are essential for identifying the products of substitution, elimination, and any rearrangement that may occur. Kinetic studies using NMR can also be performed to determine reaction rates and provide experimental evidence for proposed mechanisms. For instance, monitoring the disappearance of the starting material and the appearance of products over time can help to distinguish between first-order (SN1/E1) and second-order (SN2/E2) processes.
Mass spectrometry (MS) is another critical tool for identifying reaction products and byproducts. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the products. Fragmentation patterns observed in the mass spectrum can also offer structural information, helping to differentiate between isomers that might be formed through rearrangement.
X-ray crystallography provides the most definitive structural information for crystalline compounds. If the products of a reaction involving this compound can be crystallized, X-ray diffraction can determine their precise three-dimensional structure. This is particularly valuable for confirming the occurrence of a rearrangement or for studying the solid-state conformation of sterically crowded molecules, which can provide insights into the steric effects at play in the reaction.
| Spectroscopic/Analytical Technique | Application to this compound and its Reactions | Insights Gained |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of products and byproducts. | Identification of substitution, elimination, and rearrangement products. |
| Kinetic studies. | Determination of reaction order and rate constants to support mechanistic proposals. | |
| Mass Spectrometry (MS) | Identification of reaction products and byproducts. | Confirmation of molecular weights and elemental compositions. |
| Fragmentation analysis. | Differentiation of isomeric products based on their fragmentation patterns. | |
| X-ray Crystallography | Definitive structural determination of crystalline products. | Unambiguous confirmation of molecular structure, including stereochemistry and connectivity, especially in cases of suspected rearrangement. |
Strategic Applications of 1 Bromomethyl 2 Tert Butyl Benzene in Advanced Organic Synthesis
Precursors for the Introduction of Sterically Hindered Benzylic Moieties
The 2-tert-butylbenzyl group is a sterically demanding motif that can be strategically introduced into molecules to influence their conformation, stability, and reactivity. 1-(Bromomethyl)-2-(tert-butyl)benzene is the primary reagent for installing this group, owing to the high reactivity of the benzylic bromide towards nucleophilic substitution.
In the realm of complex molecule synthesis, the introduction of specific steric bulk can be crucial for achieving desired biological activity or material properties. This compound facilitates the C-alkylation of a wide range of nucleophiles, including carbanions derived from active methylene (B1212753) compounds, organometallic reagents, and enamines. The bulky tert-butyl group can direct the approach of the nucleophile and influence the stereochemical outcome of the reaction, a critical aspect in the synthesis of chiral molecules.
While specific examples in the total synthesis of complex natural products are not extensively documented in readily available literature, the principle of using sterically hindered benzylating agents is well-established. For instance, in the synthesis of intricate molecular architectures, the 2-tert-butylbenzyl group can serve as a bulky protecting group or as a key structural element that dictates the folding of a molecular chain.
Table 1: Representative Alkylation Reactions with this compound
| Nucleophile | Product | Reaction Conditions | Potential Application |
| Malonic Ester Enolate | Diethyl 2-(2-tert-butylbenzyl)malonate | NaH, THF | Synthesis of substituted carboxylic acids |
| Phenylacetonitrile Anion | 2-Phenyl-3-(2-tert-butylphenyl)propanenitrile | NaNH2, liq. NH3 | Precursor to substituted phenethylamines |
| Organocuprate | 1-Alkyl-2-(tert-butyl)benzene | R2CuLi, Et2O | C-C bond formation |
This table presents hypothetical yet chemically plausible reactions based on the known reactivity of benzylic bromides.
The construction of polyaromatic hydrocarbons (PAHs) and macrocycles often relies on the strategic connection of aromatic building blocks. While direct reports on the use of this compound in the synthesis of large polyaromatic systems are scarce, its potential is evident. Friedel-Crafts alkylation reactions, where the benzyl (B1604629) bromide acts as an electrophile, could be employed to append the 2-tert-butylbenzyl group to other aromatic rings, thereby building up larger, sterically crowded PAHs.
In the field of macrocyclic chemistry, bis-electrophiles are commonly used to bridge two nucleophilic sites. While this compound is a mono-electrophile, its derivatives, such as 1,2-bis(bromomethyl)-3-tert-butylbenzene, would be excellent candidates for macrocyclization reactions. Reacting such a di-bromide with a di-nucleophile (e.g., a dithiol or a diamine) under high-dilution conditions would be expected to yield macrocycles incorporating the sterically demanding 2-tert-butylbenzyl unit. These bulky groups can influence the cavity size and shape of the macrocycle, impacting its host-guest binding properties.
Building Blocks for Ligands, Catalysts, and Functional Materials
The unique steric profile of the 2-tert-butylbenzyl group makes this compound an attractive starting material for the synthesis of specialized molecules with applications in catalysis and materials science.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemistry of a reaction. The steric bulk of the 2-tert-butylbenzyl group can be advantageous in creating a highly diastereoselective environment. For example, attachment of this group to a chiral amine or alcohol could yield a new chiral auxiliary where the bulky substituent effectively blocks one face of a reactive center, forcing an incoming reagent to attack from the opposite, less hindered face.
Table 2: Potential Phase-Transfer Catalysts Derived from this compound
| Tertiary Amine/Phosphine | Quaternary Salt Product | Potential Use |
| Triethylamine | N-(2-tert-butylbenzyl)triethylammonium bromide | General purpose PTC |
| Tributylphosphine | P-(2-tert-butylbenzyl)tributylphosphonium bromide | High-temperature PTC applications |
| Pyridine (B92270) | 1-(2-tert-butylbenzyl)pyridinium bromide | PTC in basic media |
This table illustrates the straightforward synthesis of potential PTCs.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts in their own right. The electronic and steric properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms. The reaction of this compound with an N-unsubstituted imidazole (B134444) or a related N-heterocycle, followed by deprotonation, would yield an NHC bearing a sterically demanding 2-tert-butylbenzyl group. This bulky substituent would occupy a significant portion of the coordination sphere around a metal center, influencing the catalytic activity and selectivity.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts. Many ILs are based on imidazolium (B1220033) or pyridinium (B92312) cations. The synthesis of such ILs can be readily achieved through the quaternization of an N-alkylimidazole or pyridine with this compound. researchgate.netnih.govrsc.orgcalstate.edu The resulting 1-(2-tert-butylbenzyl)-3-alkylimidazolium bromide or 1-(2-tert-butylbenzyl)pyridinium bromide would possess the characteristic properties of an ionic liquid, with the bulky substituent potentially influencing its physical properties such as viscosity and melting point. researchgate.netnih.govrsc.orgcalstate.edu
In polymer chemistry, the properties of a polymer can be tailored by the choice of monomer. While this compound itself is not a typical monomer, it can be used to functionalize other monomers or polymers. For example, a monomer containing a hydroxyl or amino group could be alkylated with this compound to introduce the bulky side group. Polymerization of this functionalized monomer would lead to a polymer with sterically demanding pendant groups, which could affect its solubility, thermal properties, and chain packing.
Furthermore, this compound can be used as a building block for functional materials. hilarispublisher.com For instance, its incorporation into the structure of organic light-emitting diodes (OLEDs) or other organic electronic materials could influence the molecular packing in the solid state, which is a critical factor for device performance. The steric hindrance provided by the tert-butyl group could prevent aggregation-induced quenching of fluorescence, a common issue in organic electronics. hilarispublisher.com
Diversification into High-Value Chemical Intermediates
The strategic placement of a reactive bromomethyl group ortho to a sterically demanding tert-butyl group on a benzene (B151609) ring makes this compound a versatile reagent in advanced organic synthesis. This unique structural arrangement allows for its diversification into a variety of high-value chemical intermediates, which are crucial building blocks for biologically active molecules in the pharmaceutical and agrochemical industries. The tert-butyl group exerts significant steric and electronic effects, influencing reaction pathways and leading to the formation of specific isomers that are often challenging to synthesize through other methods.
Synthesis of Biologically Relevant Scaffolds
The 2-(tert-butyl)benzyl moiety, readily introduced by this compound, is a significant structural motif found in various biologically active compounds. Its incorporation can enhance lipophilicity and modulate the pharmacological profile of a molecule. A key application of this reagent is in the synthesis of substituted N-heterocyclic scaffolds, which form the core of many pharmaceuticals.
One prominent example is the synthesis of 2-(2-(tert-butyl)benzyl)isoindoline-1,3-dione, a derivative of phthalimide (B116566). Phthalimides are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects. The synthesis of these derivatives is often achieved through the Gabriel synthesis, a robust method for forming carbon-nitrogen bonds.
In a typical reaction, potassium phthalimide is alkylated with this compound in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phthalimide anion displaces the bromide ion to form the desired N-substituted isoindoline-1,3-dione. The steric hindrance from the ortho-tert-butyl group can influence the reaction kinetics, but the formation of the C-N bond is generally efficient under appropriate conditions.
Table 1: Synthesis of 2-(2-(tert-butyl)benzyl)isoindoline-1,3-dione via Gabriel Synthesis
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Potassium Phthalimide | This compound | - | DMF | 80 | 12 | 85 |
| 2 | Phthalimide | This compound | K₂CO₃ | Acetonitrile | Reflux | 24 | 78 |
This interactive table summarizes typical reaction conditions for the synthesis of 2-(2-(tert-butyl)benzyl)isoindoline-1,3-dione. The data is representative of Gabriel synthesis reactions.
The resulting 2-(2-(tert-butyl)benzyl)isoindoline-1,3-dione can serve as a versatile precursor for a variety of primary amines after hydrazinolysis (the Ing-Manske procedure), which are valuable intermediates in the synthesis of more complex pharmaceutical agents. The presence of the 2-(tert-butyl)benzyl group can be critical for achieving the desired biological activity in the final drug molecule.
Pathways to Advanced Agrochemical and Pharmaceutical Precursors
The utility of this compound extends significantly into the synthesis of precursors for advanced agrochemicals and pharmaceuticals. The 2-(tert-butyl)benzyl group can be incorporated into various molecular frameworks to produce compounds with potential herbicidal, insecticidal, or fungicidal properties. The synthetic strategies often involve the alkylation of heteroatoms such as oxygen, sulfur, or nitrogen within a core scaffold.
A notable application is in the synthesis of analogues of existing agrochemicals, where the introduction of the 2-(tert-butyl)benzyl moiety can lead to new intellectual property and potentially improved efficacy or a modified spectrum of activity. For instance, the acaricide Pyridaben and the insecticide Tebufenpyrad are commercial agrochemicals that contain a 4-tert-butylbenzyl group. By utilizing this compound, novel analogues with an ortho-substituted tert-butylbenzyl group can be synthesized and evaluated.
Synthesis of a Pyridaben Analogue:
Pyridaben contains a 4-tert-butylbenzylthioether moiety. An analogous compound with a 2-tert-butylbenzylthioether group can be synthesized by reacting 2-(tert-butyl)benzyl mercaptan with a suitable chlorinated pyridazinone precursor. The required 2-(tert-butyl)benzyl mercaptan can be readily prepared from this compound by reaction with a sulfur nucleophile like sodium hydrosulfide.
Table 2: Proposed Synthesis of a Pyridaben Analogue
| Step | Starting Material | Reagent | Product | Conditions |
| 1 | This compound | NaSH | 2-(tert-butyl)benzyl mercaptan | Ethanol, RT |
| 2 | 2-(tert-butyl)benzyl mercaptan | 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone | Pyridaben Analogue | Base, Solvent |
This interactive table outlines the proposed synthetic route to a Pyridaben analogue incorporating the 2-(tert-butyl)benzyl moiety.
Synthesis of a Tebufenpyrad Analogue:
Tebufenpyrad is a pyrazole (B372694) carboxamide insecticide containing a 4-tert-butylbenzylamine (B181582) linkage. An ortho-substituted analogue can be prepared by the amidation of a pyrazole carboxylic acid with 2-(tert-butyl)benzylamine. This key amine intermediate can be synthesized from this compound, for example, through the Gabriel synthesis followed by hydrazinolysis, or by other amination methods.
Table 3: Proposed Synthesis of a Tebufenpyrad Analogue
| Step | Starting Material | Reagent(s) | Product | Conditions |
| 1 | This compound | 1. Potassium Phthalimide; 2. Hydrazine | 2-(tert-butyl)benzylamine | 1. DMF; 2. Ethanol, Reflux |
| 2 | 2-(tert-butyl)benzylamine | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | Tebufenpyrad Analogue | Base, Solvent |
This interactive table details a proposed synthetic pathway to a Tebufenpyrad analogue using this compound as a key starting material.
Perspectives and Emerging Research Frontiers for Ortho Tert Butylbenzylic Bromides
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of benzylic bromides, including 1-(bromomethyl)-2-(tert-butyl)benzene, has traditionally relied on methods like the Wohl-Ziegler reaction, which often employs hazardous reagents and solvents. digitellinc.com Conventional approaches frequently utilize chlorinated solvents such as carbon tetrachloride and radical initiators like benzoyl peroxide or 2,2'-Azobis(2-methylpropionitrile), which pose significant environmental and safety risks. digitellinc.com
Modern research is focused on developing greener alternatives that improve safety, reduce waste, and utilize more environmentally benign materials. acs.org A significant advancement is the use of photochemical methods, which can replace chemical initiators with visible light, a renewable energy source. acs.orgresearchgate.net These photochemically activated brominations can be performed in safer solvents like acetonitrile, avoiding the use of toxic and ozone-depleting chlorinated solvents. acs.org Furthermore, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) are being explored as more environmentally friendly brominating agents compared to traditional sources. researchgate.net The goal of these green approaches is to reduce the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the mass of raw materials to the mass of the final product. digitellinc.comrsc.org
| Parameter | Traditional Wohl-Ziegler Bromination | Green Photochemical Bromination |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Acetonitrile, Water acs.orgresearchgate.net |
| Initiator | Chemical radical initiators (e.g., AIBN, benzoyl peroxide) digitellinc.com | Visible light (e.g., household lamp, LED) acs.orgresearchgate.net |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin researchgate.netresearchgate.net |
| Safety Concerns | Use of explosive initiators and toxic solvents digitellinc.com | Reduced risk by eliminating harmful chemicals acs.org |
| Environmental Impact | High PMI, use of ozone-depleting substances digitellinc.comrsc.org | Lower PMI, use of environmentally friendly solvents rsc.org |
Flow Chemistry and Automated Synthesis of Substituted Benzylic Systems
The industrial-scale synthesis of benzylic bromides is increasingly benefiting from the adoption of continuous flow technology. digitellinc.com Flow chemistry offers significant advantages over traditional batch processing, particularly for photochemical reactions. rsc.org In a large batch reactor, the intensity of light decreases as it penetrates deeper into the reaction mixture, leading to inefficient and non-uniform reaction conditions. Flow reactors, which utilize narrow tubing, ensure that the entire reaction volume is uniformly irradiated, significantly enhancing reaction efficiency and scalability. digitellinc.comrsc.org
This technology allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to higher yields and improved process safety. rsc.org For benzylic brominations, flow systems using in situ generation of bromine from sources like NaBrO₃/HBr have been developed. rsc.org These systems can achieve very high throughput, with residence times as short as 15 seconds, and can be scaled up by a "numbering-up" approach, where multiple reactor units are connected in series. digitellinc.comrsc.org This methodology has been shown to achieve productivities of hundreds of kilograms per day under GMP conditions, demonstrating its industrial viability. digitellinc.com The integration of automated systems allows for real-time monitoring and optimization, further enhancing the efficiency and reliability of synthesizing compounds like this compound. beilstein-journals.orgd-nb.info
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Challenging, non-linear scale-up | Readily scalable by "numbering-up" digitellinc.com |
| Safety | Risks associated with large volumes of hazardous materials | Enhanced safety due to small reaction volumes |
| Irradiation Efficiency | Non-uniform light penetration digitellinc.com | Uniform irradiation of the reaction mixture rsc.org |
| Process Control | Limited control over reaction parameters | Precise control of residence time, temperature, and stoichiometry d-nb.info |
| Throughput | Lower productivity for photochemical reactions | High throughput with short residence times rsc.org |
Development of Novel Catalytic Strategies for Benzylic C-X Transformations
The carbon-bromine (C-Br) bond in this compound is a versatile functional handle for a wide range of transformations. Research is actively exploring novel catalytic strategies to functionalize this benzylic position. A key area of development is the use of photocatalysis to generate benzylic radicals from benzylic halides. nih.gov These radicals can then participate in various C-C bond-forming reactions. One innovative approach employs a cooperative catalytic system where a nucleophilic catalyst, such as lutidine, reversibly forms a lutidinium salt with the benzyl (B1604629) bromide. This intermediate has a lower reduction potential, making it easier to activate via a photocatalyst for subsequent coupling reactions with electron-deficient alkenes (Giese coupling). nih.gov
Beyond C-C bond formation, catalytic methods are being developed for the transformation of the C-Br bond into other functional groups. For instance, ruthenium-pincer complexes have been shown to catalyze the oxidation of benzylic halides to carboxylic acids using water as the oxidant, liberating hydrogen gas as the only byproduct. acs.org This represents a highly atom-economical and sustainable transformation. Other metal-catalyzed reactions, such as those involving copper or nickel, enable cross-coupling reactions with various nucleophiles, providing access to a diverse array of substituted products. organic-chemistry.orgnih.gov These advanced catalytic methods offer powerful tools for elaborating the structure of ortho-tert-butylbenzylic bromides in a controlled and efficient manner.
Deepening Mechanistic Understanding through In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes, minimizing side reactions, and ensuring robust and scalable production. For benzylic bromination and subsequent transformations, in situ spectroscopic techniques have become invaluable tools for real-time reaction monitoring. acs.org In particular, in situ LED-Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation of reactants, intermediates, products, and byproducts as the reaction proceeds. acs.orgcapes.gov.br
This technique has been successfully applied to elucidate the complex mechanisms of benzylic photobromination, revealing competing radical and ionic pathways that can lead to over-bromination or product decomposition. acs.org By monitoring the kinetics of different species, researchers can gain detailed insights that inform the development of more robust and selective reaction conditions. acs.orgresearchgate.net Other in situ methods, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, can also provide complementary information about species adsorbed on catalyst surfaces during heterogeneous catalytic reactions. rsc.org Applying these advanced analytical techniques to the synthesis and reactions of this compound can help mitigate risks associated with side-product formation and enable the development of highly optimized synthetic protocols.
Exploration of New Reactivity Modes and Synthetic Transformations
The sterically demanding ortho-tert-butyl group in this compound can significantly influence its reactivity. While steric hindrance can diminish reactivity in standard Sₙ2 nucleophilic displacement reactions nih.gov, it can also be leveraged to control selectivity or enable unique transformations. Research is focused on exploring new ways to harness the synthetic potential of this sterically encumbered building block.
One area of exploration involves leveraging the C-Br bond for radical-based reactions, where the steric bulk can influence the conformation and subsequent reactivity of the generated radical intermediate. nih.gov Another emerging application is in catalytic C-H oxidation reactions, where the benzylic position of the precursor, 1-tert-butyl-2-methylbenzene, can be directly functionalized to an alcohol or ketone. nih.govacs.org While this is an alternative route to functionalization, the resulting products can be precursors to or analogs of the target bromide. For example, methods for the copper-catalyzed synthesis of benzylic alcohols via selective monooxidation of alkylated benzenes have been reported. acs.org Furthermore, the development of programmed synthesis strategies for creating multi-substituted benzene (B151609) derivatives opens up possibilities for incorporating the ortho-tert-butylbenzyl moiety into complex, highly functionalized aromatic systems with novel material or biological properties. sciencedaily.com The continued exploration of these reactivity modes will undoubtedly expand the synthetic utility of this compound and related compounds.
Q & A
Basic Research Question
- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (9H), while the bromomethyl (-CH₂Br) protons resonate as a singlet at δ ~4.3–4.5 ppm due to deshielding. Aromatic protons show splitting patterns dependent on substitution (e.g., para vs. ortho tert-butyl) .
- ¹³C NMR : The quaternary carbon of the tert-butyl group appears at δ ~30–35 ppm, and the bromomethyl carbon at δ ~30–35 ppm.
Methodological Note : Use deuterated DMSO or CDCl₃ for solubility and peak resolution. Compare with literature data for validation .
How does the electronic environment of the benzene ring affect the stability and reactivity of this compound?
Advanced Research Question
The tert-butyl group is electron-donating via hyperconjugation, stabilizing the aromatic ring but slightly deactivating it toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in analogous compounds), which increase electrophilic substitution barriers.
Experimental Design : Perform Hammett studies using substituents with varying σ values to quantify electronic effects on reaction rates .
What are the challenges in using this compound as a building block in medicinal chemistry, and how can they be mitigated?
Advanced Research Question
The compound’s steric bulk and hydrophobic tert-butyl group may reduce bioavailability or hinder target binding. Strategies include:
- Derivatization : Convert the bromomethyl group to hydrophilic moieties (e.g., -OH, -NH₂) via hydrolysis or amination .
- Prodrug Design : Mask the tert-butyl group with labile protecting groups (e.g., Boc) to enhance solubility .
Case Study : In antiferroptotic inhibitor synthesis, similar bromomethyl intermediates were functionalized with thiols under basic conditions to improve water solubility .
How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?
Advanced Research Question
Molecular dynamics (MD) simulations and docking studies can model steric/electronic interactions in catalytic systems. For example:
- Nucleophilic Substitution : Calculate transition-state energies for SN1 vs. SN2 pathways using Gaussian or ORCA software.
- Drug Design : Dock derivatives into enzyme active sites (e.g., 15LOX/PEBP1 complex) to predict binding affinities .
Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) .
What are common impurities formed during the synthesis of this compound, and how are they identified and removed?
Basic Research Question
- Byproducts : Di-substituted products (e.g., 1,2-bis(bromomethyl)-4-tert-butylbenzene) due to over-bromination.
- Detection : LC-MS or GC-MS to identify mass fragments (e.g., m/z 227 for the target vs. m/z 305 for di-substituted byproducts).
- Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
How does the compound’s stability under varying storage conditions (e.g., temperature, light) impact its utility in long-term studies?
Basic Research Question
The bromomethyl group is susceptible to hydrolysis, especially in humid environments.
- Stability Testing : Store samples at 4°C in amber vials under nitrogen. Monitor degradation via TLC or NMR over weeks .
- Degradation Products : Hydrolysis yields 2-(tert-butyl)benzyl alcohol, identifiable by a new -OH peak in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
